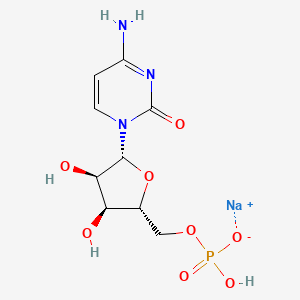
Cytidine 5'-monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-monophosphate sodium salt, also known as CMP, is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries . It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Synthesis Analysis
Cytidine 5’-monophosphate (5’-CMP) is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries. A highly efficient biosynthesis system was constructed for manufacturing 5’-CMP .Molecular Structure Analysis
The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .Chemical Reactions Analysis
Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .Physical And Chemical Properties Analysis
The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .Wissenschaftliche Forschungsanwendungen
Nucleotide Stock Solution
Cytidine 5’-monophosphate disodium salt is used in the preparation of nucleotide stock solutions . These solutions are essential in various biochemical experiments, particularly those involving DNA and RNA synthesis.
Ectonucleotidase (ENTase) Inhibitor
This compound serves as an ectonucleotidase (ENTase) inhibitor, which is used to probe 5’-ENTase activity in cortical neurons . This is crucial in neuroscience research, particularly in studies related to neurotransmission and brain function.
Bacterial Growth Studies
Cytidine 5’-monophosphate disodium salt has been used in in vitro studies to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine . This is important in microbiology and veterinary medicine, particularly in understanding gut microbiota and animal health.
DNA and RNA Biosynthesis
Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This is fundamental in molecular biology and genetics research.
Sugar Nucleotide Carrier
Cytidine monophosphate (CMP) serves as a nucleotide carrier for sugars . This is significant in carbohydrate chemistry and biochemistry, particularly in the study of glycosylation processes.
Protein/Enzyme Structure and Function
This compound contributes to the examination of protein/enzyme structure and function . This is crucial in proteomics and enzymology research.
DNA Replication and Protein Synthesis
Cytidine 5’-monophosphate sodium salt is used in the exploration of DNA replication and protein synthesis . This is vital in cell biology and molecular genetics research.
Cellular Metabolism and Gene Expression
Lastly, this compound is used in the study of cellular metabolism and gene expression . This is important in cellular biology and genomics research.
Wirkmechanismus
Target of Action
Cytidine 5’-monophosphate sodium salt, also known as CMP, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and UMP-CMP kinase among others . These enzymes play crucial roles in various biochemical processes, including nucleotide synthesis and bacterial cell wall synthesis.
Mode of Action
CMP acts as a substrate for the enzyme Uridine-cytidine kinase 2 . This enzyme phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . CMP is also used by the enzyme 3-deoxy-manno-octulosonate cytidylyltransferase , which is involved in the biosynthesis of bacterial lipopolysaccharides .
Biochemical Pathways
CMP is involved in the pyrimidine metabolism pathway . It is used as a substrate to form CDP (Cytidine diphosphate) which, upon phosphorylation, forms CTP (Cytidine triphosphate) that supports DNA and RNA biosynthesis . The nucleoside diphosphates cytidine diphosphate (CDP) and uridine diphosphate (UDP) are essential for pyrimidine synthesis .
Result of Action
The primary result of CMP’s action is the support of DNA and RNA biosynthesis . By acting as a substrate for various enzymes, CMP contributes to the formation of CDP and CTP, which are essential components of DNA and RNA. This plays a vital role in cell growth and development.
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCAHIYEOVKFDR-IAIGYFSYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3NaO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine 5'-monophosphate sodium salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


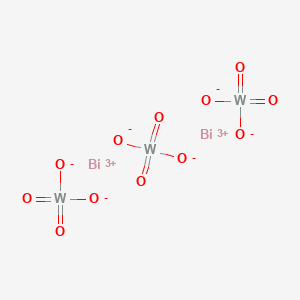
![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)
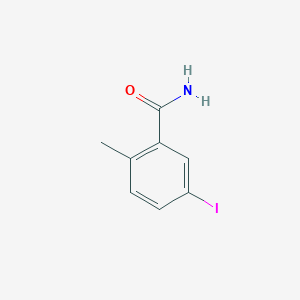
![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)
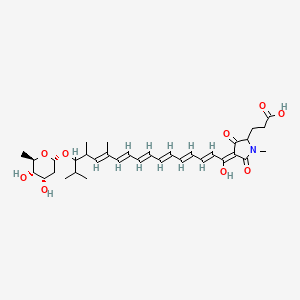
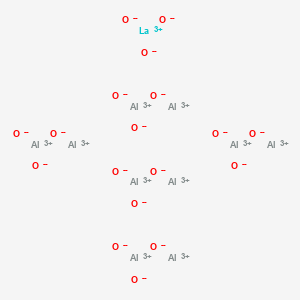
![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)